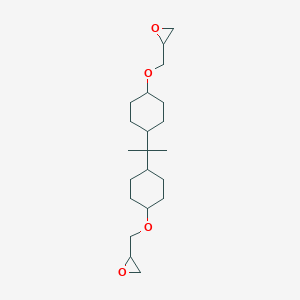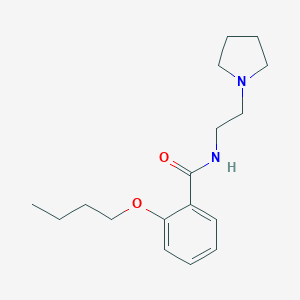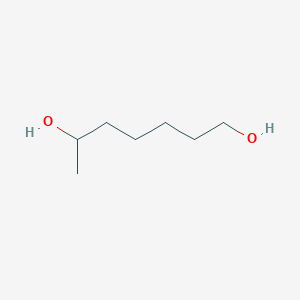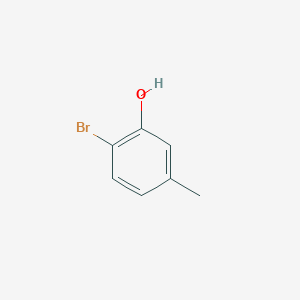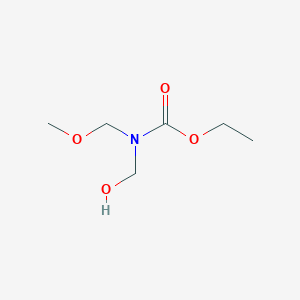
Ethyl (hydroxymethyl)(methoxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (hydroxymethyl)(methoxymethyl)carbamate, also known as EHMCMC, is a carbamate derivative that has been extensively studied for its potential applications in the field of scientific research. It is a white crystalline solid that is soluble in water and ethanol. EHMCMC has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes.
Mécanisme D'action
The exact mechanism of action of Ethyl (hydroxymethyl)(methoxymethyl)carbamate is not yet fully understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been found to possess various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has also been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (hydroxymethyl)(methoxymethyl)carbamate possesses various advantages and limitations for lab experiments. One of the main advantages is its ability to increase acetylcholine levels in the brain, making it a promising compound for the study of cognitive function and memory. However, Ethyl (hydroxymethyl)(methoxymethyl)carbamate can also have toxic effects at high doses, making it important to use the compound in a controlled manner.
Orientations Futures
There are various future directions for the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. One potential direction is the development of new compounds based on the structure of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. These compounds could possess improved biochemical and physiological effects, making them useful for the treatment of various neurological disorders. Another potential direction is the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate in combination with other compounds, such as nootropics, to determine their synergistic effects on cognitive function and memory.
In conclusion, Ethyl (hydroxymethyl)(methoxymethyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It possesses various biochemical and physiological effects, making it a promising compound for the study of cognitive function and memory. However, further research is needed to fully understand the mechanism of action and potential applications of Ethyl (hydroxymethyl)(methoxymethyl)carbamate.
Méthodes De Synthèse
The synthesis of Ethyl (hydroxymethyl)(methoxymethyl)carbamate involves the reaction of ethyl chloroformate with hydroxymethyl- and methoxymethylamine. The reaction takes place under controlled conditions and yields Ethyl (hydroxymethyl)(methoxymethyl)carbamate as a final product. The purity of the compound can be improved by recrystallization and other purification techniques.
Applications De Recherche Scientifique
Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been extensively studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Propriétés
Numéro CAS |
13057-81-3 |
|---|---|
Nom du produit |
Ethyl (hydroxymethyl)(methoxymethyl)carbamate |
Formule moléculaire |
C6H13NO4 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
ethyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO4/c1-3-11-6(9)7(4-8)5-10-2/h8H,3-5H2,1-2H3 |
Clé InChI |
YXPVEMOMGTYXHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(CO)COC |
SMILES canonique |
CCOC(=O)N(CO)COC |
Autres numéros CAS |
13057-81-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



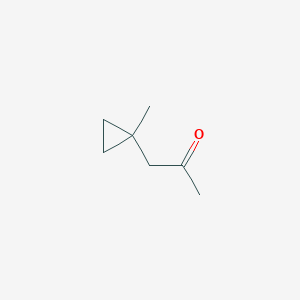
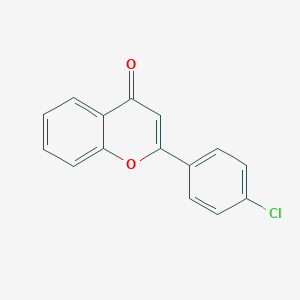
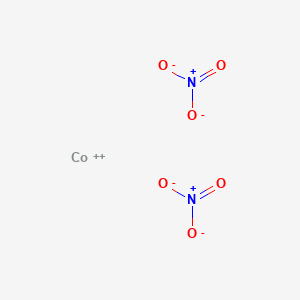
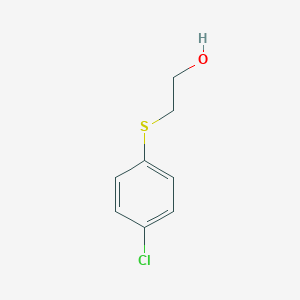
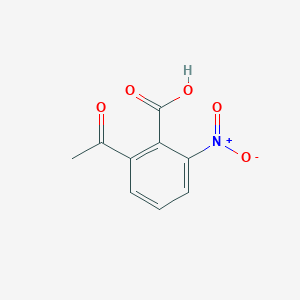
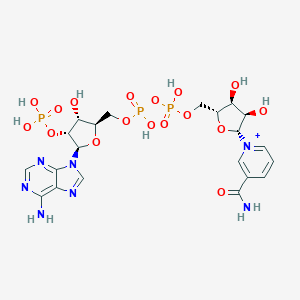
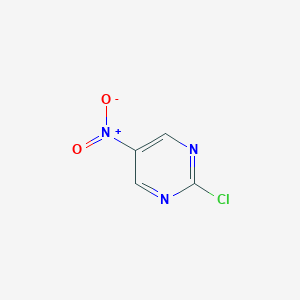
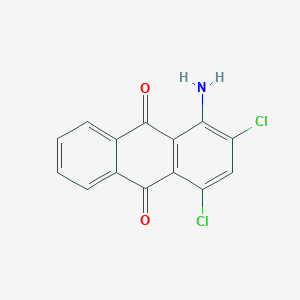
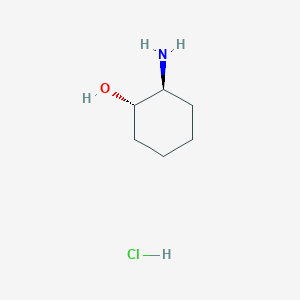
![9-Phosphabicyclo[3.3.1]nonane](/img/structure/B88094.png)
